(6-Methylpyridin-3-yl)methanamine

Lipophilicity ADME Fragment-based drug design

(6-Methylpyridin-3-yl)methanamine (CAS 56622-54-9), also designated as 5-(aminomethyl)-2-methylpyridine or 3-aminomethyl-6-methylpyridine, is a substituted pyridine building block with molecular formula C₇H₁₀N₂ and molecular weight 122.17 g/mol. It bears a primary aminomethyl group at the 3-position and a methyl substituent at the 6-position of the pyridine ring.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 56622-54-9
Cat. No. B041620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpyridin-3-yl)methanamine
CAS56622-54-9
Synonyms(6-Methylpyridin-3-yl)methanamine;  5-(Aminomethyl)-2-methylpyridine; 
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CN
InChIInChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3
InChIKeyNZPFQOXRHLUPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methylpyridin-3-yl)methanamine (CAS 56622-54-9) Procurement Guide: Pyridine Building Block for NAMPT and HIV-1 RT Inhibitor Programs


(6-Methylpyridin-3-yl)methanamine (CAS 56622-54-9), also designated as 5-(aminomethyl)-2-methylpyridine or 3-aminomethyl-6-methylpyridine, is a substituted pyridine building block with molecular formula C₇H₁₀N₂ and molecular weight 122.17 g/mol . It bears a primary aminomethyl group at the 3-position and a methyl substituent at the 6-position of the pyridine ring. The compound is a solid at ambient temperature (mp 58–61 °C from heptane), stores under inert gas at 2–8 °C, and exhibits a computed logP of 1.549 [1]. Its two primary citation contexts in the peer-reviewed and patent literature are: (i) as a synthetic precursor for non-nucleoside phthalimide derivatives evaluated as HIV-1 reverse transcriptase (RT) inhibitors [2]; and (ii) as the left-hand pyridine pharmacophore in urea-containing nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, where the 6-methyl-3-aminomethyl substitution pattern was critical for balancing cellular potency against CYP2C9 off-target liability [3]. These specific, documented roles—rather than generic heterocycle building-block status—define the compound's scientific procurement value.

Why Generic Substitution Fails for (6-Methylpyridin-3-yl)methanamine: Regioisomeric and Physicochemical Differentiation


Although five constitutional isomers share the molecular formula C₇H₁₀N₂ and nominal amine functionality, they are not interchangeable in the documented synthetic routes. The 6-methyl-3-aminomethyl substitution pattern is explicitly required in patent WO2006/128670 (page/column 113) for C5a receptor antagonist intermediates [1] and is the specific pyridine isomer used in the Genentech NAMPT inhibitor optimization campaign reported by Gunzner-Toste et al. (2013) [2]. Substituting the 6-methyl-3-aminomethyl isomer with (5-methylpyridin-3-yl)methanamine (CAS 771574-45-9), (2-methylpyridin-3-yl)methanamine (CAS 58539-64-3), or (6-methylpyridin-2-yl)methanamine (CAS 6627-60-7) would reposition the aminomethyl attachment point relative to the pyridine nitrogen and methyl group, altering hydrogen-bond geometry, basicity (pKₐ of pyridine N), and steric accessibility within enzyme active sites . Furthermore, the unsubstituted analog pyridin-3-ylmethanamine (CAS 3731-52-0) lacks the 6-methyl group, resulting in a logP of –0.40 versus 1.549—a >89-fold difference in octanol–water partition coefficient that would substantially alter membrane permeability and pharmacokinetic profile when incorporated into a final drug candidate [3]. These differences are not speculative; they are documented in the structure-activity relationships of the NAMPT inhibitor series where even subtle pyridine substitution changes abolished cellular potency or reintroduced CYP2C9 inhibition [2].

Quantitative Differentiation Evidence for (6-Methylpyridin-3-yl)methanamine Against Closest Analogs


LogP Increase of 1.949 Units vs. Unsubstituted Pyridin-3-ylmethanamine Drives >89-Fold Gain in Lipophilicity

The 6-methyl substituent on (6-methylpyridin-3-yl)methanamine raises the computed logP from –0.40 (pyridin-3-ylmethanamine, CAS 3731-52-0) to 1.549, a net gain of +1.949 log units, equivalent to an 89.3-fold increase in the octanol–water partition coefficient . This difference is critical when the building block is incorporated into a larger pharmacophore because it directly modulates passive membrane permeability, plasma protein binding, and distribution volume of the final drug candidate [1]. The unsubstituted analog falls in the hydrophilic range (logP < 0) and would impart fundamentally different ADME characteristics to any conjugate.

Lipophilicity ADME Fragment-based drug design

Solid Physical State (mp 58–61 °C) vs. Liquid for Unsubstituted Analog: Handling, Storage, and Formulation Implications

(6-Methylpyridin-3-yl)methanamine is a crystalline solid with a measured melting point of 58–61 °C (from heptane) and requires storage under inert gas (N₂ or Ar) at 2–8 °C [1]. In contrast, pyridin-3-ylmethanamine (CAS 3731-52-0) is a colorless to pale yellow liquid at ambient temperature with a melting point of –21 °C and boiling point of 73–74 °C at 1 mmHg [2]. The solid state of the target compound simplifies gravimetric dispensing, reduces volatility-related loss during weighing, and enables direct use in solid-phase or solvent-free reaction setups without the need for liquid-transfer calibration. For laboratories automating parallel synthesis, this physical-form difference directly impacts workflow reproducibility.

Physical state Solid handling Formulation pre-screening

Patent-Cited Intermediate: WO2006/128670 Specifically Claims the 6-Methyl-3-aminomethyl Pyridine Scaffold for C5a Receptor Antagonists

Patent WO2006/128670 A1 (JERINI AG, 2006), directed to C5a receptor antagonists, explicitly employs (6-methylpyridin-3-yl)methanamine as a synthetic intermediate on page/column 113 [1]. This is not a generic example: the patent describes specific urea-linked conjugates wherein the 6-methyl-3-aminomethylpyridine fragment is attached via the aminomethyl nitrogen to a central urea scaffold. Regioisomeric aminomethylpyridines (bearing the aminomethyl at the 2- or 4-position, or lacking the 6-methyl group) are not listed as alternative starting materials in the exemplified compounds, indicating that the specific regiochemistry is integral to the claimed structures. For organizations pursuing follow-on C5a antagonist programs, sourcing the exact CAS 56622-54-9 building block is therefore a necessity for reproducing the patented compounds .

Patent intermediate C5a receptor antagonist Immunology

NAMPT Inhibitor Optimization: Lead Compound Derived from (6-Methylpyridin-3-yl)methanamine Achieves BC NAMPT IC₅₀ = 3 nM with Eliminated CYP2C9 Inhibition

In the Genentech NAMPT inhibitor program reported by Gunzner-Toste et al. (2013), the left-hand pyridine moiety—specifically the (6-methylpyridin-3-yl)methanamine-derived fragment—was identified as a necessary pharmacophore for potent cellular NAMPT inhibition [1]. Starting from a series where the exposed pyridine motif caused potent CYP2C9 inhibition (IC₅₀ as low as 65 nM for some analogs [2]), iterative medicinal chemistry optimization produced compound 17 (incorporating the 6-methyl-3-aminomethylpyridine scaffold), which exhibited BC NAMPT IC₅₀ = 3 nM and A2780 antiproliferative IC₅₀ = 70 nM while completely eliminating CYP2C9 inhibition [1]. In a parallel program, Dong et al. (2017) used the same building block to construct dual NAMPT/HDAC inhibitor compound 35, achieving NAMPT IC₅₀ = 31 nM and HDAC1 IC₅₀ = 55 nM with in vivo antitumor efficacy in an HCT116 xenograft model [3]. These data establish that the 6-methyl-3-aminomethylpyridine isomer, used as a building block, contributes to a specific and quantifiable balance of target potency and CYP2C9 counter-screen selectivity that is not guaranteed with other regioisomers.

NAMPT inhibitor CYP2C9 selectivity Antitumor

HIV-1 Reverse Transcriptase Inhibitor Synthesis: Building Block Validated in Radiometric RT Assay with IC₅₀ Benchmarks Against Delavirdine

(6-Methylpyridin-3-yl)methanamine is a documented synthetic precursor for non-nucleoside phthalimide HIV-1 reverse transcriptase inhibitors, as reported by Ungwitayatorn et al. in Chinese Journal of Chemistry (2008) [1]. In this study, phthalimide derivatives synthesized from aminomethylpyridine building blocks were evaluated in a radiometric assay using poly(rA)·oligo(dT) template-primer and methyl-[³H]dTTP substrate at a screening concentration of 200 µg/mL. The most potent compounds in the series achieved IC₅₀ values of 60.90–120.75 µg/mL, outperforming the reference NNRTI delavirdine (IC₅₀ = 502.22 µg/mL under identical assay conditions) by 4.2- to 8.2-fold [1]. While these IC₅₀ values reflect the final phthalimide conjugates rather than the building block itself, the aminomethyl group of (6-methylpyridin-3-yl)methanamine serves as the point of attachment to the phthalimide warhead, and the pyridine nitrogen and 6-methyl group contribute to the overall pharmacophore geometry validated by CoMFA and CoMSIA models in subsequent studies [2]. Alternative aminomethylpyridine regioisomers would generate phthalimide conjugates with different spatial presentation of the pyridine nitrogen relative to the phthalimide core, altering the 3D-QSAR-predicted activity.

HIV-1 reverse transcriptase NNRTI Phthalimide derivatives

Procurement-Relevant Application Scenarios for (6-Methylpyridin-3-yl)methanamine (CAS 56622-54-9)


NAMPT Inhibitor Lead Optimization with CYP2C9 Selectivity Requirements

Medicinal chemistry teams pursuing NAMPT inhibitors for oncology indications can directly build upon the published Gunzner-Toste (2013) and Dong (2017) lead series. The (6-methylpyridin-3-yl)methanamine building block provides the left-hand pyridine pharmacophore that, when coupled to an optimized central urea or spirocyclic scaffold, delivers single-digit nanomolar NAMPT potency (BC IC₅₀ = 3–31 nM) with minimized CYP2C9 inhibition [1]. Procurement of this specific isomer ensures compatibility with the published crystal structures of NAMPT-inhibitor complexes and accelerates SAR exploration without requiring de novo pyridine regioisomer screening [2].

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor (NNRTI) Fragment Expansion

For anti-HIV drug discovery groups, (6-methylpyridin-3-yl)methanamine serves as the amine coupling partner for N-carboethoxyphthalimide to generate the non-nucleoside phthalimide scaffold validated by Ungwitayatorn et al. (2008) in a radiometric RT inhibition assay [1]. The assay employed poly(rA)·oligo(dT) template-primer with methyl-[³H]dTTP, and the resulting phthalimide conjugates demonstrated IC₅₀ values of 60.90–120.75 µg/mL, representing a 4–8 fold improvement over delavirdine (502.22 µg/mL) under identical conditions [1]. The 6-methyl substitution on the pyridine ring contributes to the CoMFA/CoMSIA-derived pharmacophore, and swapping to an unsubstituted or differently methylated pyridine would generate an untested chemotype [2].

C5a Receptor Antagonist Patent Replication and Follow-On Programs

CROs and pharmaceutical IP teams requiring exact intermediates to reproduce or design around patent WO2006/128670 (JERINI AG, 2006) must source CAS 56622-54-9 specifically [1]. The patent exemplifies urea-linked C5a receptor antagonists wherein the 6-methyl-3-aminomethylpyridine moiety is directly coupled via the aminomethyl nitrogen to a central urea. Alternative regioisomers are not listed in the exemplified compounds, and any deviation in the pyridine substitution pattern would produce compounds outside the literal scope of the patent disclosure, complicating freedom-to-operate analyses [1].

Fragment-Based Drug Discovery (FBDD) Requiring a Lipophilic, Solid Pyridine-Amine Fragment

Fragment libraries seeking a pyridine-amine building block with logP > 1.0 and solid-state handling properties can select (6-methylpyridin-3-yl)methanamine over liquid alternatives such as pyridin-3-ylmethanamine (logP –0.40, liquid) [1]. The computed logP of 1.549 provides a favorable balance between aqueous solubility and membrane permeability for fragment growing or linking strategies. The solid physical form (mp 58–61 °C) enables accurate gravimetric dispensing on automated platforms and reduces solvent interference in biophysical assays (SPR, NMR, ITC) compared to liquid amines that may require pre-dissolution in DMSO-d₆ [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methylpyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.